2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been reported to exhibit anticancer activity . They selectively showed a high cytotoxic effect in HeLa cancer cells .
Mode of Action
It is known that similar compounds, such as benzenesulfonamide derivatives, have been associated with their ability to induce apoptosis in hela cells . They increase the early apoptotic population of cells, elevate the percentage of cells in the sub-G1 phase of the cell cycle, and induce apoptosis through caspase activation in HeLa cells .
Biochemical Pathways
The induction of apoptosis suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
For similar compounds, susceptibility to undergo first-phase oxidation reactions in human liver microsomes was assessed . The results of the in vitro metabolic stability experiments suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .
Result of Action
The result of the compound’s action is likely related to its ability to induce apoptosis in cancer cells . This could lead to a reduction in the proliferation of these cells, potentially contributing to anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide for laboratory experiments is its high potency and specificity for BTK and other kinases, which allows for precise targeting of cancer cells. However, one potential limitation is that it may not be effective for all types of cancer, and further research is needed to determine its optimal use in different patient populations.
Future Directions
There are several potential future directions for the development of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide and other kinase inhibitors. One area of focus is the development of combination therapies that target multiple kinases or other pathways involved in cancer growth and spread. Another area of interest is the identification of biomarkers that can predict response to kinase inhibitors, which could help to personalize treatment for individual patients. Finally, ongoing research is needed to better understand the mechanisms of resistance to kinase inhibitors and to develop strategies to overcome this resistance.
Synthesis Methods
The synthesis of 2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves several steps, including the reaction of 2-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of thiophen-2-ylmethylamine and the subsequent reaction with 4-(aminomethyl) piperidine. The final product is obtained through the reaction of the intermediate with 2-chloro-4-nitroaniline.
Scientific Research Applications
2-chloro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, it has been shown to exhibit potent antitumor activity and to have a favorable safety profile.
properties
IUPAC Name |
2-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQURJLQQBUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.